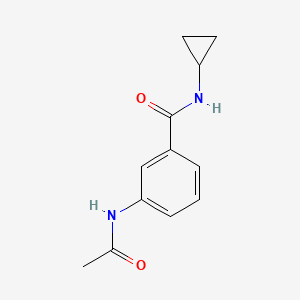

3-acetamido-N-cyclopropylbenzamide

Description

Properties

IUPAC Name |

3-acetamido-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(15)13-11-4-2-3-9(7-11)12(16)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIIPDXFASCBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-cyclopropylbenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of cyclopropylamine with 3-acetamidobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and concentrations, thereby increasing yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Oxidation: The acetamido group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated benzamides.

Scientific Research Applications

3-acetamido-N-cyclopropylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-acetamido-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-acetamido-N-cyclopropylbenzamide with analogs from the provided evidence, focusing on substituents, molecular features, and hypothesized properties:

Structural and Functional Analysis

Rigidity vs. Flexibility

- The cyclopropyl group in this compound imposes steric hindrance, which may limit rotational freedom compared to the flexible bis(2-hydroxyethyl)amino or dipropylamino groups in analogs . This rigidity could improve target selectivity but reduce solubility.

Polarity and Solubility

- Compounds with hydroxyl groups (e.g., N-[3-(bis(2-hydroxyethyl)amino)phenyl]benzamide) exhibit higher aqueous solubility, whereas the cyclopropyl and acetamido groups in the target compound likely result in moderate polarity, balancing solubility and membrane permeability.

Electron Effects

- In contrast, the acetamido group in the target compound may act as a hydrogen-bond donor/acceptor .

Hypothesized Pharmacological Implications

While pharmacological data is unavailable in the provided evidence, structural comparisons suggest:

- This compound may exhibit improved metabolic stability over analogs with labile substituents (e.g., ester or hydroxyl groups).

- The pyridyl group in N-[3-methyl-2-pyridyl] acetamide could facilitate interactions with metal ions or charged residues in enzymes, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-acetamido-N-cyclopropylbenzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via alkylation or amidation reactions, followed by acetylation of the amino group. Key steps include:

- Amide bond formation : Coupling cyclopropylamine with a benzoyl chloride derivative under anhydrous conditions .

- Acetylation : Reacting the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction temperature (e.g., 0–5°C for acetylation to prevent side reactions) and solvent selection (e.g., dichloromethane for solubility) are critical for yield and purity. Thin-layer chromatography (TLC) is recommended to monitor reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : To confirm the cyclopropyl ring (δ 0.5–1.5 ppm for cyclopropyl protons) and acetamido group (δ 2.0–2.2 ppm for acetyl protons) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄N₂O₂: 231.1128) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity differences : Ensure >95% purity via HPLC and recrystallization .

- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using positive controls and replicate experiments.

- Structural analogs : Compare activities of derivatives with varying substituents (e.g., nitro vs. methoxy groups) to identify critical functional groups .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in drug design?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituents enhancing binding affinity .

- Bioisosteric replacement : Replace the cyclopropyl group with spirocyclic or bicyclic moieties to assess conformational flexibility .

- Pharmacophore modeling : Map electronic (e.g., acetamido hydrogen-bond acceptor) and steric features critical for activity .

Q. How does the cyclopropyl group influence the physicochemical properties and bioavailability of this compound?

- Methodological Answer :

- LogP determination : Measure octanol-water partitioning to evaluate lipophilicity; cyclopropane may reduce solubility compared to linear alkyl chains .

- Metabolic stability : Conduct microsomal assays to assess susceptibility to cytochrome P450 oxidation (cyclopropane rings are generally metabolically stable) .

Q. What experimental designs are recommended for evaluating the compound’s potential in material science applications?

- Methodological Answer :

- Thermal analysis : Use differential scanning calorimetry (DSC) to study melting points and thermal stability .

- Polymer compatibility : Test compatibility with common polymers (e.g., polyesters) via solvent casting and tensile strength measurements .

Data Analysis & Interpretation

Q. How should researchers address inconsistent spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of the cyclopropyl geometry and acetamido orientation .

Q. What statistical methods are appropriate for analyzing dose-response data in biological studies?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare multiple derivatives’ activities while controlling for false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.